2-amino-N-cyclopentylpropanamide hydrochloride
Overview
Description
“2-amino-N-cyclopentylpropanamide hydrochloride” is a chemical compound classified as an amide. It has a CAS Number of 1214638-91-1 and a molecular weight of 192.69 . The IUPAC name for this compound is 2-amino-N-cyclopentylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-N-cyclopentylpropanamide hydrochloride” is 1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-cyclopentylpropanamide hydrochloride” include a molecular weight of 192.69 .
Scientific Research Applications
Comparative Study on Metabolic Inhibitors
A study by Marchner and Tottmar (2009) discusses 1-aminocyclopropanol (ACP) as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo and in vitro, highlighting its application in understanding metabolic pathways and potentially influencing metabolic-related research (Marchner & Tottmar, 2009).
Iron-Catalyzed Formation of Aminopyridines
Lane et al. (2012) described an iron-catalyzed process for forming highly substituted 2-aminopyridines from diynes and cyanamides, demonstrating an application in synthetic chemistry for creating complex nitrogen-containing heterocycles (Lane, D'Souza, & Louie, 2012).
Organo- and Hydrogels Derived from Cyclo(Dipeptides)
Research by Xie et al. (2009) explored cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, illustrating the use of cyclic dipeptides in materials science for creating novel gel materials (Xie, Zhang, Ye, & Feng, 2009).
Nazarov Reactions of Vinyl Cyclopropylamines
A study by Bonderoff et al. (2013) on the Nazarov reactions of vinyl cyclopropylamines provides insight into synthetic routes for creating polycyclic amines, highlighting another aspect of cyclopropane chemistry relevant to medicinal chemistry and drug development (Bonderoff, Grant, West, & Tremblay, 2013).
Cyclopropanation of Aminoacrylates
Zhu et al. (2016) discussed a transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, a method significant for synthesizing cyclopropane α-amino acid esters. This research is crucial for pharmaceutical chemistry, particularly in creating molecules with quaternary carbon centers (Zhu, Li, Chen, Wu, Ren, & Jiang, 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-cyclopentylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOLMHGLHOXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylpropanamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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